molecular formula C33H44O10 B021151 Bisphenol A propoxylate glycerolate diacrylate CAS No. 105650-05-3

Bisphenol A propoxylate glycerolate diacrylate

Cat. No. B021151
M. Wt: 600.7 g/mol
InChI Key: DQLWOYOSOVIAMU-UHFFFAOYSA-N
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Description

Bisphenol A propoxylate glycerolate diacrylate is a chemical compound with the molecular formula C33H44O10 . It is a technical grade compound that contains 1,000 ppm monomethyl ether hydroquinone as an inhibitor . It is used as a UV curable cross-linking agent and is a component of curable inks, coatings, varnishes, and lacquers .


Molecular Structure Analysis

The molecular structure of Bisphenol A propoxylate glycerolate diacrylate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 88 bonds. There are 44 non-H bonds, 16 multiple bonds, 22 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 2 hydroxyl groups, 2 secondary alcohols, 2 ethers (aliphatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

Bisphenol A propoxylate glycerolate diacrylate exhibits photocrosslinking characteristics when formulated with UV-curable acrylate monomers. The heat of photoreaction, curing rate, and degree of conversion were studied using theoretical kinetic equations .


Physical And Chemical Properties Analysis

Bisphenol A propoxylate glycerolate diacrylate has a molecular weight of 600.69646 g/mol . It is a high viscosity, non-volatile, difunctional acrylate . It gives fast cure speeds, low odor, and low volatility .

Scientific Research Applications

  • Photostabilization in Epoxy Resins : Bisphenol-A diacrylate (BADA) significantly improves the photostabilization of epoxy resin, reducing chain scission and property loss in mechanical tests (Lin, Wang, & Cheng, 1999).

  • Laminated Glass Production : Fast photocurable acrylic formulations using bisphenol-A glycerolate diacrylate demonstrate high conversion and flexibility, making them suitable for laminated glass production (Teotia, Chauhan, Choudhary, & Soni, 2018).

  • Effect on Cytochrome P450 Metabolism : Bisphenol A and its biomaterial monomer derivatives, including those similar to bisphenol A propoxylate glycerolate diacrylate, can inhibit or stimulate cytochrome P450 metabolism in vitro (Cannon et al., 2000).

  • Genotoxicity and Environmental Impact : Bisphenol A 3,4-quinone (BPAQ), a related compound, can form genotoxic adducts with DNA/RNA bases, impacting environmental and biological systems (Wu et al., 2017).

  • Endocrine Disruption in Aquatic Environments : The intensified usage of epoxy resins and polycarbonate plastics, which often include bisphenol A derivatives, leads to increased BPA exposure in aquatic environments, causing endocrine disruption in aquatic organisms (Kang, Aasi, & Katayama, 2007).

  • Dental Material Applications : Bisphenol A derivatives are used in dental materials like sealants and composites, but they may contribute to human exposure to xenoestrogens, particularly in children (Olea et al., 1996).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Bisphenol A propoxylate glycerolate diacrylate has potential applications in the preparation of laminated glasses which were analyzed for fracture and adhesion test . It can also be used as a reinforcing material for silica aerogel for enhancing the thermo-mechanical properties of the composite . It can also be used to form hydrophilic epoxy networks which can potentially be used for surface coating and structural adhesives .

properties

IUPAC Name

[2-hydroxy-3-[1-[4-[2-[4-[2-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O10/c1-7-31(36)42-21-27(34)19-38-23(3)17-40-29-13-9-25(10-14-29)33(5,6)26-11-15-30(16-12-26)41-18-24(4)39-20-28(35)22-43-32(37)8-2/h7-16,23-24,27-28,34-35H,1-2,17-22H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLWOYOSOVIAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OCC(COC(=O)C=C)O)OCC(COC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400126
Record name Bisphenol A propoxylate glycerolate diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A propoxylate glycerolate diacrylate

CAS RN

105650-05-3
Record name Bisphenol A propoxylate glycerolate diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HM Lin, SY Wu, FC Chang, YC Yen - Materials Chemistry and Physics, 2011 - Elsevier
… In this study, we prepare two series of photocurable resins, bisphenol A propoxylate glycerolate diacrylate series and bisphenol A propoxylate diacrylate series, containing various …
Number of citations: 25 www.sciencedirect.com
H Yoon, JH Kim, SH Lee, SH Paek… - Journal of Information …, 2004 - Taylor & Francis
… In this work, we used two diacrylate monomers such as bisphenol A ethoxylate diacrylate, bisphenol A propoxylate glycerolate diacrylate, and acrylic acid 4-[1,1-bis-(4-acryloxy-phenyl)-…
Number of citations: 6 www.tandfonline.com
JF Dubern, AL Hook, AM Carabelli, CY Chang… - Science …, 2023 - science.org
… -diglycerolate diacrylate (GDGDA), bisphenol A propoxylate glycerolate diacrylate (BPAPGDA), … polymer of the diacrylate bisphenol A propoxylate glycerolate diacrylate (BPAPGDA) that …
Number of citations: 3 www.science.org
林和玫, 張豐志 - 2007 - ir.nctu.edu.tw
… 光硬化樹脂組成物,由Bisphenol A propoxylate glycerolate diacrylate(簡稱PGDA)或Bisphenol … of MI-POSS were added to either bisphenol A propoxylate glycerolate diacrylate (PGDA) or …
Number of citations: 0 ir.nctu.edu.tw

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